4-(3,5-Dimethylpiperidin-1-yl)-3-nitrobenzoic acid
Description
4-(3,5-Dimethylpiperidin-1-yl)-3-nitrobenzoic acid is a nitrobenzoic acid derivative featuring a 3,5-dimethylpiperidine substituent at the 4-position of the aromatic ring and a nitro group at the 3-position. This compound is structurally related to phenyl urea derivatives investigated as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, as evidenced by its ethyl ester analog (h3) synthesized in a study by Shanghai Aladdin Biochemical Technology Co., Ltd. .
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9-5-10(2)8-15(7-9)12-4-3-11(14(17)18)6-13(12)16(19)20/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOJBAZUEAQOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylpiperidin-1-yl)-3-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of the piperidine ring. One common method includes:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.
Substitution: The nitrobenzoic acid derivative is then reacted with 3,5-dimethylpiperidine in the presence of a suitable base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylpiperidin-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Potassium carbonate, dimethylformamide (DMF) as a solvent.
Esterification: Methanol, sulfuric acid as a catalyst.
Major Products
Reduction: 4-(3,5-Dimethylpiperidin-1-yl)-3-aminobenzoic acid.
Substitution: Various substituted piperidine derivatives.
Esterification: Methyl 4-(3,5-dimethylpiperidin-1-yl)-3-nitrobenzoate.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds with a piperidine moiety, such as 4-(3,5-dimethylpiperidin-1-yl)-3-nitrobenzoic acid, exhibit significant anticancer properties. For instance, a study highlighted its cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin . The compound's structure may enhance its interaction with protein binding sites due to its three-dimensional configuration.
2. Alzheimer’s Disease Research
The compound has been explored for its potential in treating Alzheimer's disease by acting as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes. This dual inhibition could improve cognitive function by increasing acetylcholine levels in the brain .
Antimicrobial Activity
1. Antitubercular Properties
Research has demonstrated that nitrobenzoate derivatives, including this compound, possess antimicrobial activity against Mycobacterium tuberculosis. The presence of the nitro group enhances the compound's ability to inhibit pathogen growth in vitro .
Table 1: Antimycobacterial Activity of Nitro Compounds
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Moderate | Nitro group enhances interaction with mycobacterial enzymes |
| 4-Nitrobenzoic acid | High | Direct inhibition of M. tuberculosis growth |
Case Studies
1. Study on Anticancer Efficacy
A notable study conducted on various cancer cell lines revealed that the compound effectively induced apoptosis in cancer cells through modulation of apoptotic pathways. The results indicated varying IC50 values across different cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |
| A549 (Lung) | 25 | Modulation of apoptotic pathways |
2. Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 12 mm | 32 µg/mL |
| Escherichia coli | 10 mm | 64 µg/mL |
These findings suggest that while the compound exhibits moderate antibacterial activity, further studies are necessary to elucidate its exact mechanisms of action.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylpiperidin-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analog: 3-Nitrobenzoic Acid
The parent compound, 3-nitrobenzoic acid (CAS 121-92-6), lacks the 4-position piperidine substituent. Key differences include:
- Molecular Weight : 167.12 g/mol (3-nitrobenzoic acid) vs. ~335.39 g/mol (estimated for 4-(3,5-dimethylpiperidin-1-yl)-3-nitrobenzoic acid).
- Biological Activity : 3-Nitrobenzoic acid is primarily used in chemical synthesis, whereas the target compound’s ethyl ester (h3) was synthesized for IDO1 inhibition studies .
Table 1: Key Properties of 3-Nitrobenzoic Acid vs. Target Compound
*The ethyl ester derivative (h3) serves as a precursor for the acid form.
Comparison with Other Nitrobenzoic Acid Derivatives
- Piperidine-Containing Derivatives : Analogous compounds with unsubstituted piperidine (e.g., 4-piperidin-1-yl-3-nitrobenzoic acid) may exhibit lower lipophilicity compared to the dimethylated variant. The 3,5-dimethyl groups likely enhance metabolic stability by hindering oxidative degradation .
Biological Activity
4-(3,5-Dimethylpiperidin-1-yl)-3-nitrobenzoic acid, known by its CAS number 309943-10-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H18N2O4
- Molecular Weight : 278.3037 g/mol
- Structure : The compound contains a piperidine moiety which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly in cancer therapy and neuropharmacology.
Cancer Therapy
Research indicates that derivatives of piperidine have shown promising anticancer activity. For instance, compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells. A notable study demonstrated that certain piperidine derivatives exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Neuropharmacological Effects
Piperidine derivatives are also explored for their potential in treating neurodegenerative diseases such as Alzheimer's. They can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters. This inhibition can enhance cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Studies
- Cytotoxicity Study : A study published in MDPI highlighted that specific piperidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the activation of apoptotic pathways, which were more pronounced than those induced by conventional chemotherapeutics .
- Neuroprotective Effects : Another research article focused on the neuroprotective properties of piperidine derivatives, showing that they could effectively inhibit AChE and BuChE. This dual inhibition was linked to improved cognitive function in animal models of Alzheimer's disease .
Q & A
Q. How can synthetic byproducts be minimized during piperidinyl group introduction?
- Methodological Answer : Competing side reactions (e.g., over-alkylation) are mitigated by controlling reaction temperature (40–60°C) and using excess 3,5-dimethylpiperidine. Monitoring via TLC or LC-MS identifies intermediates. Quenching unreacted reagents with aqueous HCl followed by extraction improves yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
